1-Hexanoyl-sn-glycero-3-phosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19O7P |
|---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-phosphonooxypropyl] hexanoate |
InChI |
InChI=1S/C9H19O7P/c1-2-3-4-5-9(11)15-6-8(10)7-16-17(12,13)14/h8,10H,2-7H2,1H3,(H2,12,13,14)/t8-/m1/s1 |
InChI Key |
FIMVTNBZKNVWDN-MRVPVSSYSA-N |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)(O)O)O |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)(O)O)O |
Origin of Product |
United States |
Enzymatic Synthesis and Metabolic Interconversions of 1 Hexanoyl Sn Glycero 3 Phosphate
Catabolic Pathways and Lysophospholipid Degradation
Dephosphorylation of 1-Hexanoyl-sn-glycero-3-phosphate by Lipid Phosphate (B84403) Phosphatases (LPPs), exemplified by PgpB
Lipid phosphate phosphatases (LPPs) are integral membrane proteins that play a pivotal role in the dephosphorylation of various lipid phosphates, including lysophosphatidic acids like this compound. nih.gov These enzymes are strategically located on the plasma membrane with their active sites facing the extracellular space, allowing them to degrade extracellular LPAs and thereby attenuate their signaling through surface receptors. nih.govnih.gov LPPs can also be found on the membranes of intracellular organelles such as the endoplasmic reticulum and Golgi apparatus, where they regulate internal lipid phosphate levels. nih.govnih.gov
The dephosphorylation reaction catalyzed by LPPs converts this compound into monoacylglycerol. The products of this reaction can be taken up by cells and re-phosphorylated to regenerate LPA, highlighting a cycle of degradation and resynthesis that contributes to lipid signaling. nih.gov
A notable example of an LPP is the bacterial enzyme PgpB. While present in bacteria, its characterization provides valuable insights into the broader family of lipid phosphate phosphatases. PgpB exhibits a broad substrate range, capable of dephosphorylating various lipid phosphates. nih.govtmc.edu This promiscuity suggests that it can act on a variety of lysophosphatidic acids, including those with different acyl chain lengths. Studies have shown that while some LPPs like PgpA and PgpC show a higher specificity for lysophosphatidic acid, PgpB's broader specificity allows it to participate in a wider range of metabolic pathways. nih.govtmc.edu
The general reaction for the dephosphorylation of this compound by an LPP is as follows:
This compound + H₂O → 1-Hexanoyl-sn-glycerol + Phosphate
This enzymatic action is crucial for terminating LPA-mediated signaling events.
Enzymes Involved in Broader Lysophospholipid Homeostasis and Turnover
Beyond the direct dephosphorylation by LPPs, the homeostasis of lysophospholipids, including this compound, is maintained by a network of enzymes. nih.gov These enzymes ensure a balance between the synthesis, degradation, and remodeling of lysophospholipids, which are critical for maintaining membrane integrity and fluidity, as well as for cellular signaling. nih.govresearchgate.net
Lysophospholipids are subject to several metabolic fates. They can be re-acylated to form phosphatidic acid by the action of lysophosphatidic acid acyltransferases (LPAATs). nih.gov This reaction is a key step in the Kennedy pathway for the synthesis of phospholipids (B1166683). nih.gov The substrate specificity of different LPAAT isoforms for various acyl-CoAs and LPA species adds another layer of regulation to phospholipid composition. nih.gov
Furthermore, lysophospholipases play a significant role in lysophospholipid turnover. nih.govresearchgate.net These enzymes hydrolyze the acyl chain from the glycerol (B35011) backbone, leading to the formation of glycerol-3-phosphate and a free fatty acid. This represents a terminal step in the degradation of the lysophospholipid.
The intricate interplay of these enzymes—LPPs, LPAATs, and lysophospholipases—collectively ensures that the cellular levels of this compound and other lysophospholipids are meticulously controlled. This regulation is vital for normal cellular function, as dysregulation of lysophospholipid metabolism has been implicated in various pathological conditions. nih.govbohrium.com
Table of Enzymes in Lysophospholipid Metabolism
| Enzyme Class | Specific Enzyme Example | Function | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Lipid Phosphate Phosphatases (LPPs) | PgpB | Dephosphorylation | This compound, other LPAs | 1-Hexanoyl-sn-glycerol, other monoacylglycerols |
| Lysophosphatidic Acid Acyltransferases (LPAATs) | LPAAT-beta | Acylation | This compound, Acyl-CoA | Phosphatidic Acid |
Molecular Mechanisms and Enzyme Kinetics Governing 1 Hexanoyl Sn Glycero 3 Phosphate Interactions
Substrate Specificity and Enzyme Preferences
Enzymes that metabolize lysophospholipids often exhibit distinct preferences for substrates based on their molecular geometry, particularly the length and saturation of their acyl chains.
Acyl Chain Length and Saturation Preferences for Lysophosphatidic Acid-Modifying Enzymes
Research indicates that enzymes modifying lysophosphatidic acid, such as lysophosphatidic acid acyltransferases (LPAATs), generally show a preference for longer acyl chains. The biological activity of LPA is significantly influenced by its acyl chain length. Studies on the mitogenic potency of various LPA analogues have demonstrated a clear hierarchy based on chain length. The rank order of potency was found to be 1-oleoyl (18:1) LPA ≈ 1-palmitoyl (16:0) LPA > 1-myristoyl (14:0) LPA > 1-lauroyl (12:0) LPA > 1-decanoyl (10:0) LPA. nih.govresearchgate.net The 10-carbon analogue showed almost no activity, suggesting that substrates with very short chains, such as the 6-carbon 1-hexanoyl-sn-glycero-3-phosphate, are poor substrates for the enzymes mediating these mitogenic effects. nih.govresearchgate.net
Similarly, lysophosphatidic acid phosphatase type 6 (ACP6) displays higher activity towards LPAs with longer acyl chains, such as myristate (14 carbons), oleate (18 carbons), laurate (12 carbons), or palmitate (16 carbons). wikipedia.org This preference for longer, more common fatty acyl chains suggests that enzymes involved in both the synthesis (acylation) and degradation (dephosphorylation) of LPA are optimized for substrates that are more prevalent in cellular membranes. The structural models of some acyltransferases suggest the presence of hydrophobic tunnels that act as "rulers," determining the length of the fatty acid that can be accommodated in the active site.
Comparative Analysis of Short-Chain Lysophospholipids as Enzymatic Substrates
When compared to their long-chain counterparts, short-chain lysophospholipids like this compound are often processed less efficiently by enzymes. For instance, the bacterial integral membrane phosphatase PgpB, which catalyzes the dephosphorylation of lipid phosphates, shows markedly reduced catalytic kinetics for short-chain substrates. The enzyme's efficiency is over 40 times lower with short-chain substrates, indicating that a long acyl chain is crucial not only for substrate binding but also for effective catalysis. This suggests that the hydrophobic interaction between the acyl chain and the enzyme's membrane-embedded domains is a key determinant of enzymatic activity.
The reduced activity is not limited to phosphatases. As noted previously, the biological response elicited by LPA is dependent on acyl chain length, with short-chain variants being significantly less potent. nih.govresearchgate.net This implies that the entire enzymatic and signaling apparatus, from synthetic and degradative enzymes to receptors, is less responsive to short-chain lysophospholipids.
Enzymatic Reaction Kinetics and Mechanistic Models
The efficiency and mechanism of enzymatic reactions involving this compound can be described by kinetic parameters and structural models of enzyme active sites.
Determination of Apparent Kinetic Parameters (Kₘ, Vₘₐₓ) for this compound Conversions
The kinetics of enzyme-catalyzed reactions are often described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]). Two key parameters define this relationship:
Kₘ (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is often used as an inverse measure of the substrate's affinity for the enzyme; a lower Kₘ suggests a higher affinity. libretexts.orguacdn.net
Vₘₐₓ (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.orguacdn.net
While specific Kₘ and Vₘₐₓ values for the enzymatic conversion of this compound are not extensively documented, general principles can be inferred from comparative studies. For the enzyme PgpB, the catalytic kinetics for short-chain lipid substrates are reduced by over 40-fold in terms of both Kₘ and Vₘₐₓ. A significant increase in Kₘ for a short-chain substrate would imply weaker binding to the enzyme, while a lower Vₘₐₓ indicates a slower catalytic rate. This dual impairment underscores the importance of the acyl chain in achieving efficient enzymatic processing.
| Substrate Type | Relative Kₘ | Relative Vₘₐₓ | Implication |
|---|---|---|---|
| Long-Chain LPA (e.g., C16, C18) | Lower | Higher | Higher binding affinity and faster catalysis |
| Short-Chain LPA (e.g., C6) | Higher | Lower | Lower binding affinity and slower catalysis |
Investigation of Catalytic Residues and Active Site Dynamics (e.g., in PgpB-mediated Dephosphorylation)
Lipid phosphate (B84403) phosphatases (LPPs), including PgpB, utilize a common acid phosphatase mechanism for the dephosphorylation of various lipid phosphate substrates. This mechanism is mediated by three conserved catalytic motifs (C1, C2, and C3). The active site architecture is crucial for catalysis, and studies have shown that catalytic residues in many enzymes are located at or near key mechanical sites, such as hinges, that are critical for the enzyme's global dynamics.
In PgpB, the active site is embedded within the membrane, and a PE molecule has been observed to bind in a membrane-embedded cavity. This suggests a mechanism where the enzyme recognizes its substrate within the lipid bilayer. The dynamics of the active site, including the precise positioning of catalytic residues relative to the phosphate group of the substrate, are essential for the nucleophilic attack and subsequent hydrolysis. The reduced activity towards short-chain substrates like this compound is likely due to improper positioning within this active site, stemming from insufficient hydrophobic interactions to anchor the molecule correctly for catalysis.
Regulatory Aspects of Enzymatic Activity
The enzymatic activity related to this compound is tightly controlled through several regulatory mechanisms, ensuring that its levels and effects are appropriately managed.
One key regulatory mechanism is product inhibition or competitive inhibition . For example, the activity of the phosphatase PgpB can be competitively inhibited by other lipids like phosphatidylethanolamine (PE). In competitive inhibition, a molecule that resembles the substrate binds to the enzyme's active site but does not undergo a reaction, thereby preventing the actual substrate from binding. khanacademy.orgyoutube.com This type of regulation allows the cell to modulate enzyme activity based on the local concentrations of different lipid species.
Another level of regulation occurs through post-translational modifications and cellular localization . The activity of phosphatidic acid phosphatases can be controlled by phosphorylation and dephosphorylation cycles. nih.gov For instance, the yeast PA phosphatase Pah1 is active when dephosphorylated, which allows it to translocate to the endoplasmic reticulum membrane to perform its function. nih.gov This dynamic control of the enzyme's location and phosphorylation state allows for rapid adjustments in lipid metabolism in response to cellular needs. nih.gov
Finally, transcriptional regulation governs the amount of enzyme produced. The expression of genes encoding for enzymes involved in LPA metabolism, such as glycerol-3-phosphate acyltransferases (GPATs) and LPA receptors, can be up- or down-regulated by various transcription factors. mdpi.comnih.govpku.edu.cn This long-term regulatory strategy allows cells to adapt their metabolic capacity for LPA synthesis and degradation in response to developmental cues or chronic environmental signals. mdpi.com For example, the catabolism of extracellular LPA by lipid phosphate phosphatases (LPPs) is a critical pathway for regulating LPA signaling, and the expression of these LPPs can be controlled to modulate these signals. mdpi.com
Allosteric Modulation and Cofactor Dependencies (e.g., Divalent Cations for NAPE-PLD)
The activity of enzymes that metabolize lysophosphatidic acids, including those that may act on this compound, is frequently subject to allosteric regulation and dependent on the presence of specific cofactors. A prominent example is N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme responsible for the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acylethanolamines and phosphatidic acid. uniprot.org While direct studies on this compound as a substrate for NAPE-PLD are limited, the enzyme is known to process NAPEs with various acyl chain lengths, suggesting a potential role in pathways involving short-chain lysophosphatidic acids.
NAPE-PLD is a zinc metallohydrolase, and its catalytic activity is dependent on divalent cations. nih.gov The enzyme is activated by these cations, which are essential for the hydrolysis of the phosphodiester bond in NAPE substrates. uniprot.org This dependence on divalent cations is a critical aspect of its regulation within the cellular environment, where fluctuations in ion concentrations can directly impact the rate of N-acylethanolamine and phosphatidic acid production.
The table below summarizes the key modulators and cofactors for NAPE-PLD, an enzyme indicative of the types of regulation that enzymes processing this compound or its precursors may undergo.
| Enzyme | Modulator/Cofactor | Effect on Activity |
| NAPE-PLD | Divalent Cations (e.g., Zn²⁺) | Activation (Cofactor) |
| NAPE-PLD | Bile Acids (e.g., Deoxycholic acid) | Activation (Allosteric) |
| NAPE-PLD | Lithocholic Acid | Inhibition (Allosteric) |
| NAPE-PLD | Phosphatidylethanolamines | Inhibition (Feedback) |
Effects of pH and Ionic Environment on this compound Processing Enzymes
The catalytic efficiency and stability of enzymes are profoundly influenced by the physicochemical properties of their surroundings, particularly pH and ionic strength. For enzymes that process this compound and other lysophosphatidic acids, these factors can dictate the rate of metabolic conversion and signaling pathway activation.
The optimal pH for enzymatic activity is a critical parameter, as deviations can lead to changes in the ionization state of amino acid residues in the active site and of the substrate itself, thereby affecting substrate binding and catalysis. For instance, studies on phosphatidic acid have shown that its phosphomonoester headgroup has a pKa in the physiological range, meaning its charge state is sensitive to small changes in pH. nih.gov This pH-dependent charge of the substrate can significantly influence its interaction with the active site of processing enzymes. While specific pH profiles for enzymes acting directly on this compound are not extensively documented, research on related enzymes provides valuable insights. For example, glycerol-3-phosphate acyltransferase (GPAT), which catalyzes the formation of lysophosphatidic acids, has been shown to have a specific optimal pH for its activity. In soybean, the enzymatic activity of a GPAT isoform was assayed at a pH of 7.2. mdpi.com
The ionic environment, including the concentration and type of salts, also plays a crucial role in enzyme kinetics. Ionic strength can affect the solubility and conformation of both the enzyme and the substrate, as well as modulate the electrostatic interactions that are often critical for the formation of the enzyme-substrate complex. Lysophosphatidic acid acyltransferases (LPAATs), which acylate lysophosphatidic acids to form phosphatidic acid, are integral membrane proteins whose activity can be influenced by the surrounding ionic milieu. While detailed studies on the specific effects of ionic strength on enzymes processing short-chain lysophosphatidic acids are limited, it is a fundamental aspect of enzyme kinetics that changes in salt concentration can alter reaction rates.
The following table outlines the expected effects of pH and ionic environment on enzymes that process lysophosphatidic acids like this compound, based on general principles of enzymology and studies on related enzymes.
| Environmental Factor | Potential Effects on Enzyme Activity |
| pH | - Alters ionization state of active site residues and substrate. - Affects substrate binding and catalytic efficiency. - Each enzyme has a characteristic optimal pH for maximal activity. |
| Ionic Environment (Salt Concentration) | - Modulates electrostatic interactions between enzyme and substrate. - Can influence protein conformation and stability. - Affects the solubility of lipid substrates. |
Role of 1 Hexanoyl Sn Glycero 3 Phosphate in Cellular Processes and Signaling Cascades
Involvement in Fundamental Cell Biology and Physiological Regulation
The signaling pathways initiated by 1-Hexanoyl-sn-glycero-3-phosphate and other LPAs have profound effects on fundamental aspects of cell biology, including the control of cell division, survival, movement, and the modulation of inflammatory and immune responses.
LPA is recognized as a potent mitogen, capable of stimulating cell proliferation in numerous cell types. wikipedia.orgscilit.com This effect is largely mediated through the activation of the Ras-MAPK and PI3K/Akt signaling cascades. researchgate.net The MAPK pathway transmits signals from the cell surface to the nucleus, leading to the transcription of genes required for cell cycle progression.
In addition to promoting proliferation, LPA signaling also provides strong pro-survival cues. The PI3K/Akt pathway is a key mediator of this effect, as Akt can phosphorylate and inactivate several pro-apoptotic proteins, thereby protecting cells from programmed cell death. nih.gov This dual role in promoting proliferation while inhibiting apoptosis underscores the importance of LPA signaling in tissue development, wound healing, and, when dysregulated, in pathologies such as cancer. wikipedia.orgnih.gov
Cell migration is a critical process in development, tissue repair, and immune surveillance, as well as in cancer metastasis. LPA signaling, particularly through the LPA1 and LPA2 receptors and the subsequent activation of the G12/13-Rho pathway, is a powerful regulator of cell motility. nih.govresearchgate.net
Activation of Rho kinase (ROCK) leads to the phosphorylation of downstream targets that control the assembly of actin stress fibers and the formation of focal adhesions. These cytoskeletal rearrangements generate the contractile forces necessary for cell movement. researchgate.net LPA can act as a chemoattractant, guiding cells to migrate along a concentration gradient. researchgate.net This function is essential for processes like wound healing, where fibroblasts are recruited to the site of injury, and for the trafficking of immune cells.
LPA signaling is deeply intertwined with inflammation and immunity. mdpi.com It can act as a pro-inflammatory mediator, contributing to the development and perpetuation of chronic inflammatory conditions. proquest.com LPA can stimulate various cell types, including macrophages and epithelial cells, to produce and secrete inflammatory cytokines and chemokines, such as IL-6 and IL-8. proquest.com This production helps recruit immune cells to sites of inflammation.
Furthermore, LPA directly affects the function of various immune cells. In macrophages, LPA signaling can influence migration, phagocytosis, and survival. nih.gov It also plays a role in T-cell biology, where different LPA receptors can either enhance or suppress T-cell activation and cytokine production. nih.gov For instance, LPA can modulate the trafficking of lymphocytes, a process critical for mounting an effective adaptive immune response. nih.gov This complex role highlights LPA as a key lipid mediator that helps shape the nature and intensity of immune and inflammatory responses. nih.gov
| Cellular Process | Primary Signaling Pathways Involved | Key Cellular Outcomes |
|---|---|---|
| Proliferation & Survival | PI3K/Akt, Ras-MAPK | Increased cell division, inhibition of apoptosis, cell growth |
| Migration & Invasion | G12/13-Rho/ROCK | Cytoskeletal rearrangement, stress fiber formation, increased cell motility |
| Inflammation & Immunity | NF-κB, MAPK | Cytokine/chemokine production, immune cell recruitment and activation |
Contribution to Lipid Droplet Dynamics and Homeostasis
This compound, a specific lysophosphatidic acid (LPA), serves as a critical intermediate in the de novo synthesis of glycerolipids, a pathway central to the formation and maintenance of lipid droplets (LDs). researchgate.netfrontiersin.org Lipid droplets are dynamic cellular organelles responsible for storing neutral lipids, primarily triacylglycerols (TAG) and sterol esters, which serve as reservoirs of energy and building blocks for membranes. nih.govmolbiolcell.org The regulation of LD size, number, and composition, collectively known as lipid droplet homeostasis, is vital for cellular function and is intricately linked to the metabolic flux of lipid precursors, including this compound. wur.nlescholarship.org
The primary contribution of this compound to LD dynamics lies in its role as a substrate in the glycerol-3-phosphate pathway, the main route for TAG synthesis. nih.govnih.gov This pathway commences with the acylation of glycerol-3-phosphate (G3P) to form an LPA, such as this compound. researchgate.netencyclopedia.pub The subsequent and pivotal step is the conversion of this LPA to phosphatidic acid (PA) through the catalytic action of a family of enzymes known as lysophosphatidic acid acyltransferases (LPAATs), also referred to as acylglycerolphosphate acyltransferases (AGPATs). frontiersin.orgmdpi.comnih.gov
This enzymatic reaction is fundamental for the progression of TAG synthesis. Phosphatidic acid is a key branch-point molecule that can be directed towards the synthesis of various phospholipids (B1166683) that form cellular membranes or, crucially for LD formation, can be dephosphorylated to produce diacylglycerol (DAG). researchgate.netnih.gov DAG is the direct precursor that is acylated by diacylglycerol acyltransferase (DGAT) to form TAG, the neutral lipid that constitutes the core of lipid droplets. researchgate.net Therefore, the availability and processing of this compound directly influence the pool of PA available for TAG synthesis, thereby impacting the rate of LD biogenesis and expansion. nih.gov
Research has shown that LPAAT enzymes are physically and functionally associated with lipid droplets. nih.govmolbiolcell.org For instance, certain members of the LPAAT family, such as LPCAT1 and LPCAT2, have been found to localize to the surface of lipid droplets. nih.govresearchgate.net This localization suggests that the synthesis of key phospholipids and precursor molecules like PA can occur directly on the LD surface, facilitating the dynamic expansion and remodeling of the droplet. nih.govresearchgate.net In yeast, the LPAAT enzyme Loa1p is associated with lipid droplets and its activity is directly linked to TAG homeostasis and the morphological characteristics of LDs. molbiolcell.org Deletion or overexpression of the gene encoding this enzyme leads to abnormalities in LD number and size, highlighting the critical role of the LPA-to-PA conversion step in maintaining proper lipid storage. molbiolcell.org
The specificity of different LPAAT isoforms for various LPA species and acyl-CoA donors also plays a role in defining the final fatty acid composition of the TAG stored within lipid droplets. frontiersin.orgmdpi.com While direct studies on this compound are specific, the principle remains that the enzymatic utilization of different LPAs contributes to the diversity of PA molecules. This, in turn, influences the composition of the resulting TAG and phospholipids, which can affect the physical properties and metabolic fate of the lipid droplets. mdpi.com
| Key Molecule/Enzyme | Abbreviation | Role in Lipid Droplet Homeostasis |
| Glycerol-3-phosphate | G3P | Initial backbone for glycerolipid synthesis. researchgate.netfrontiersin.org |
| This compound | - | A lysophosphatidic acid (LPA) intermediate; substrate for LPAAT. frontiersin.orgimrpress.com |
| Lysophosphatidic acid acyltransferase | LPAAT | Enzyme that converts LPA to Phosphatidic Acid (PA). mdpi.comimrpress.com Often found on lipid droplets. nih.govmolbiolcell.org |
| Phosphatidic acid | PA | Key intermediate; precursor for both triacylglycerols and phospholipids. researchgate.netmdpi.com |
| Diacylglycerol | DAG | Precursor for the final step of triacylglycerol synthesis. researchgate.netnih.gov |
| Triacylglycerol | TAG | The primary neutral lipid stored in the core of lipid droplets. nih.govescholarship.org |
Analytical and Methodological Approaches in 1 Hexanoyl Sn Glycero 3 Phosphate Research
Advanced Lipidomics Methodologies for Lysophospholipid Profiling
Lipidomics, the large-scale study of lipids in biological systems, employs a variety of powerful techniques for the detailed analysis of lysophospholipids like 1-Hexanoyl-sn-glycero-3-phosphate.
Mass spectrometry (MS) is a cornerstone of lipidomics, offering high sensitivity and specificity for the identification and quantification of a wide array of lipid species, including lysophospholipids. nih.govresearchgate.netsemanticscholar.org When coupled with separation techniques like liquid chromatography (LC-MS), it becomes a powerful tool for resolving complex lipid mixtures. nih.govsemanticscholar.org
For the analysis of this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the molecule to be ionized with minimal fragmentation. In positive ion mode, this compound would typically be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, it would be observed as a deprotonated molecule [M-H]⁻.
Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation of this compound. By selecting the precursor ion corresponding to the mass of the compound and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For this compound, these would include a neutral loss of the hexanoyl group and fragments corresponding to the glycerophosphate headgroup. This fragmentation pattern provides definitive structural information, confirming both the headgroup and the specific fatty acyl chain.
Quantitative analysis of this compound can be achieved using several MS-based approaches. One common method is the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. This allows for accurate quantification by correcting for variations in sample preparation and instrument response. Alternatively, relative quantification can be performed by comparing the peak intensity of this compound across different samples.
Table 1: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Ionization Mode | The polarity of the ions being analyzed. | Positive (e.g., [M+H]⁺) or Negative (e.g., [M-H]⁻) Electrospray Ionization (ESI) |
| Precursor Ion (m/z) | The mass-to-charge ratio of the intact ionized molecule. | Calculated based on the chemical formula C₉H₁₉O₇P |
| Fragmentation Method | The technique used to induce fragmentation of the precursor ion for structural analysis. | Collision-Induced Dissociation (CID) |
| Characteristic Fragment Ions | Specific ions produced upon fragmentation that are indicative of the molecule's structure. | Fragments corresponding to the glycerophosphate headgroup and the hexanoyl fatty acid. |
| Quantification Approach | The method used to determine the amount of the analyte in a sample. | Stable isotope-labeled internal standard or relative quantification based on peak intensity. |
Chromatographic techniques are fundamental for the separation of this compound from other lipids in a complex biological extract prior to its detection and quantification. nih.govnih.gov
Thin Layer Chromatography (TLC) is a relatively simple, cost-effective, and rapid method for the separation of lipids. fishersci.comnih.govchemistryhall.comsigmaaldrich.comspringernature.com In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica gel, and a solvent system (mobile phase) is allowed to move up the plate. nih.govchemistryhall.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For lysophospholipids like this compound, a polar stationary phase like silica gel is typically used with a mobile phase consisting of a mixture of organic solvents. The retention factor (Rf) value, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system and can be used for its preliminary identification. chemistryhall.com Visualization of the separated spots can be achieved by using general lipid stains like iodine vapor or specific phosphate-detecting reagents.
High-Performance Liquid Chromatography (HPLC) offers higher resolution and better reproducibility compared to TLC for the analysis of lysophospholipids. nih.govnih.govresearchgate.net Both normal-phase and reversed-phase HPLC can be employed. researchgate.netntu.edu.sg In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase, leading to the separation of lipid classes based on the polarity of their headgroups. researchgate.net In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, and separation is based on the hydrophobicity of the fatty acyl chains. nih.gov For the analysis of this compound, reversed-phase HPLC would separate it from other lysophospholipids with different fatty acid chain lengths. The separated lipids can be detected using various methods, including evaporative light scattering detection (ELSD) or, more commonly, by coupling the HPLC system to a mass spectrometer (LC-MS). nih.govresearchgate.net
Table 2: Comparison of Chromatographic Methods for this compound Analysis
| Technique | Principle of Separation | Advantages | Limitations |
|---|---|---|---|
| Thin Layer Chromatography (TLC) | Differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | Simple, rapid, and cost-effective. | Lower resolution and reproducibility compared to HPLC. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase under high pressure. | High resolution, high sensitivity, and excellent reproducibility. Can be coupled to a mass spectrometer. | More complex and expensive instrumentation. |
To confirm the identity and purity of the fatty acyl chain in this compound, the hexanoyl group can be cleaved and analyzed by Gas Chromatography-Flame Ionization Detection (GC/FID). avantiresearch.comoslomet.nonih.gov This technique is a robust and widely used method for the quantitative analysis of fatty acids. ufl.eduqa-group.commeasurlabs.comscioninstruments.com
The first step in this analysis is the hydrolysis of the ester bond linking the hexanoyl group to the glycerol (B35011) backbone. This is typically achieved through acidic or alkaline methanolysis, which simultaneously cleaves the fatty acid and converts it into its corresponding fatty acid methyl ester (FAME). The resulting hexanoic acid methyl ester is more volatile than the free fatty acid, making it suitable for GC analysis.
The FAME mixture is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. ufl.edu The column contains a stationary phase that interacts differently with the various FAMEs based on their volatility and polarity, leading to their separation. The separated FAMEs then exit the column and enter a flame ionization detector. In the FID, the organic compounds are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte being burned. chromatographyonline.com
By comparing the retention time of the resulting peak with that of a known standard for hexanoic acid methyl ester, the identity of the fatty acid can be confirmed. The area of the peak is proportional to the amount of the FAME, allowing for its quantification. scioninstruments.com This method provides a reliable way to verify that the fatty acyl chain in the lysophospholipid is indeed a hexanoyl group.
Structural Biology Techniques for Macromolecular Interactions
Understanding the biological function of this compound often involves studying its interactions with proteins and other macromolecules. Structural biology techniques provide atomic-level insights into these interactions.
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. nih.govmdpi.comlibretexts.org To study the interaction of this compound with a specific protein, the protein-lysophospholipid complex must first be crystallized. mdpi.com This is often the most challenging step and involves screening a wide range of conditions to find those that promote the formation of well-ordered crystals. libretexts.org
Once suitable crystals are obtained, they are exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern that is recorded on a detector. libretexts.org The intensities of the diffracted spots are then used to calculate an electron density map of the molecule. By fitting the known amino acid sequence of the protein and the chemical structure of this compound into this electron density map, a detailed three-dimensional model of the complex can be built. nih.gov
This model reveals the precise binding mode of this compound within the protein's binding pocket, identifying the specific amino acid residues involved in the interaction. This information is invaluable for understanding the molecular basis of the protein's specificity for this particular lysophospholipid and for elucidating its mechanism of action.
When an experimental structure of a protein of interest is not available, computational methods such as homology modeling and molecular docking can provide valuable insights into its potential interaction with this compound.
Homology modeling , also known as comparative modeling, is used to predict the three-dimensional structure of a protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the template). wikipedia.orgyoutube.com The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target protein and the template. wikipedia.org
Once a model of the protein structure is obtained, computational docking can be used to predict the binding mode of this compound to the protein. nih.gov Docking algorithms explore the conformational space of the ligand and the protein's binding site to identify the most favorable binding pose, which is typically the one with the lowest predicted binding energy. These studies can help to identify potential binding sites for this compound on the protein surface and to predict the key interactions that stabilize the complex. While computational models need to be validated by experimental data, they can provide valuable hypotheses to guide further research.
Biophysical Techniques for Molecular Interaction Characterization
Isothermal Titration Calorimetry (ITC) for Ligand-Protein Binding Affinity Determination
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique utilized to provide a comprehensive thermodynamic characterization of binding interactions, such as those between this compound and its potential protein targets. springernature.comnih.govnih.gov This label-free method directly measures the heat released or absorbed during the binding event, allowing for the simultaneous determination of multiple thermodynamic parameters from a single experiment. springernature.comyoutube.com
The core principle of ITC involves the stepwise titration of a ligand, in this case, this compound, into a sample cell containing the protein of interest, all while maintaining a constant temperature. whiterose.ac.uk As the ligand binds to the protein, heat changes are detected and measured. youtube.com The resulting data are plotted as a binding isotherm, which can be analyzed to determine the binding affinity (Ka), dissociation constant (Kd), stoichiometry of the interaction (n), and the change in enthalpy (ΔH). springernature.com From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. springernature.com
The thermodynamic parameters obtained from ITC offer valuable insights into the forces driving the binding of this compound to a protein. For instance, the enthalpy change (ΔH) reflects the heat absorbed or released from the formation and breaking of bonds during the interaction, while the entropy change (ΔS) provides information about the change in disorder of the system upon binding.
Thermodynamic Parameters Determined by ITC
| Parameter | Description | Information Gained |
|---|---|---|
| Binding Affinity (Ka) | The equilibrium constant for the binding reaction. | Strength of the interaction between this compound and the protein. |
| Dissociation Constant (Kd) | The reciprocal of the binding affinity (1/Ka). | Concentration of ligand at which half of the protein binding sites are occupied. |
| Stoichiometry (n) | The molar ratio of ligand to protein in the complex. | The number of this compound molecules that bind to a single protein molecule. |
| Enthalpy Change (ΔH) | The heat released or absorbed during binding. | Insights into the types of bonds formed (e.g., hydrogen bonds, van der Waals forces). |
| Entropy Change (ΔS) | The change in the degree of disorder of the system upon binding. | Information about conformational changes and the role of solvent reorganization. |
| Gibbs Free Energy Change (ΔG) | The overall energy change of the binding reaction. | Indicates the spontaneity of the binding process. |
In Vitro and Cell-Based Model Systems
Recombinant Enzyme Assays and Activity Determination for this compound Conversion
Recombinant enzyme assays are fundamental in vitro tools for elucidating the metabolic pathways involving this compound. These assays utilize purified enzymes, produced through recombinant DNA technology, to study the conversion of this lysophospholipid into other molecules. The synthesis and degradation of lysophosphatidic acids (LPAs) are governed by a variety of enzymes, and their activity can be quantified using specific assays. researchgate.netnih.gov
One common approach for determining the conversion of this compound involves a coupled enzymatic reaction that results in a detectable signal, such as a color change or fluorescence. For instance, an assay could be designed based on the hydrolysis of this compound by a recombinant lysophospholipase to yield glycerol-3-phosphate and hexanoic acid. researchgate.net The resulting glycerol-3-phosphate can then be acted upon by glycerol-3-phosphate oxidase, which generates hydrogen peroxide. researchgate.netnih.gov This hydrogen peroxide can then be measured using a colorimetric or fluorometric probe in the presence of horseradish peroxidase. nih.gov The intensity of the signal produced is directly proportional to the amount of this compound converted.
Alternatively, the activity of enzymes that synthesize this compound, such as a glycerol-3-phosphate acyltransferase (GPAT), can be assessed. nih.gov This would involve providing the recombinant GPAT with its substrates, glycerol-3-phosphate and hexanoyl-CoA, and then quantifying the production of this compound.
Enzymes Involved in LPA Metabolism and Potential Assay Strategies
| Enzyme Class | Reaction Catalyzed | Potential Assay Principle for this compound |
|---|---|---|
| Lysophospholipase | Hydrolysis of the acyl chain from a lysophospholipid. | Measurement of glycerol-3-phosphate production via a coupled enzymatic reaction with glycerol-3-phosphate oxidase. researchgate.net |
| Glycerol-3-phosphate Acyltransferase (GPAT) | Acylation of glycerol-3-phosphate to form a lysophosphatidic acid. nih.gov | Quantification of this compound production using mass spectrometry or a specific antibody-based method. |
| Lysophosphatidic Acid Acyltransferase (LPAAT) | Acylation of a lysophosphatidic acid to form a phosphatidic acid. | Monitoring the depletion of this compound or the formation of the corresponding phosphatidic acid. |
Cell Line Models for Investigating Cellular Responses to this compound
Cell line models are indispensable for understanding the cellular and molecular responses elicited by extracellular signaling molecules like this compound. A variety of cell lines, including those derived from different tissues and disease states, can be employed to investigate the effects of this lysophospholipid on cellular processes such as proliferation, migration, and differentiation. nih.govresearchgate.netnih.govresearchgate.net
The cellular effects of lysophosphatidic acids are primarily mediated through a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPARs). researchgate.net Different cell lines express distinct profiles of these receptors, which can lead to varied downstream signaling and cellular responses. For example, in cancer cell lines such as the human prostate cancer cells PC-3 and Du145, LPA has been shown to induce proliferation and migration. nih.gov Similarly, lung cancer A549 cells and mammary epithelial cells have been used to study LPA-induced growth. researchgate.netresearchgate.net
To investigate the specific effects of this compound, researchers can treat cultured cell lines with this compound and measure various cellular outcomes. Common assays include proliferation assays (e.g., MTT or BrdU incorporation), migration assays (e.g., wound healing or transwell assays), and signaling pathway analysis (e.g., Western blotting for phosphorylated signaling proteins).
Examples of Cell Line Models and Corresponding Cellular Responses to LPA
| Cell Line | Origin | Observed Cellular Response to LPA | Potential Application for this compound Research |
|---|---|---|---|
| PC-3, Du145 | Human Prostate Cancer | Proliferation and migration. nih.gov | Investigating the role in cancer cell motility and growth. |
| A549 | Human Lung Cancer | Increased cell growth. researchgate.net | Studying the impact on tumor progression. |
| ASHe | Atlantic Salmon Heart Endothelial Cells | Stimulated proliferation. researchgate.net | Examining effects on endothelial cell function and angiogenesis. |
| Bone Marrow Stromal Cells | Mesenchymal Stem Cells | Stimulated migration. nih.gov | Investigating the role in tissue repair and regeneration. |
In Vivo Research Models for Systemic Studies
Application in Model Organism Lipidomics (e.g., Caenorhabditis elegans)
The nematode Caenorhabditis elegans is a powerful model organism for studying lipid metabolism and its systemic effects due to its genetic tractability, short lifespan, and well-characterized biology. nih.gov Lipidomics, the large-scale analysis of lipids, in C. elegans allows for the comprehensive profiling of various lipid species, including lysophospholipids, and can be used to investigate the metabolism and function of this compound in vivo. nih.govresearchgate.netwsu.edumdpi.com
Lipidomics studies in C. elegans typically involve extracting lipids from whole worms or specific tissues, followed by analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS). mdpi.com This approach enables the identification and quantification of a wide range of lipid molecules. While specific identification of this compound in C. elegans has not been explicitly reported, studies have successfully identified various phosphatidic acid and lysophospholipid species in this organism. nih.govnih.gov
By manipulating the genetic or environmental conditions of C. elegans, researchers can investigate the impact on the lipidome, including potential changes in the levels of short-chain lysophosphatidic acids like this compound. For instance, RNA interference (RNAi) can be used to knock down the expression of genes encoding enzymes involved in lipid metabolism, and the resulting changes in the lipid profile can be analyzed. nih.gov This approach can help to identify the enzymes responsible for the synthesis and degradation of this compound and to understand its physiological roles in the context of a whole organism.
Application of C. elegans Lipidomics in Studying this compound
| Experimental Approach | Description | Potential Insights into this compound |
|---|---|---|
| Lipid Profiling of Wild-Type Worms | Comprehensive analysis of the lipid composition of C. elegans under standard conditions. | Identification and quantification of endogenous levels of this compound. |
| Genetic Manipulation (e.g., RNAi) | Knockdown of genes encoding lipid-metabolizing enzymes. nih.gov | Elucidation of the enzymatic pathways involved in the synthesis and degradation of this compound. |
| Dietary Supplementation | Supplementing the worms' diet with this compound or its precursors. | Investigation of the metabolic fate and physiological effects of exogenous this compound. |
| Comparative Lipidomics of Mutants | Comparing the lipid profiles of wild-type worms with mutants that have altered lipid metabolism. | Understanding the functional consequences of altered this compound levels. |
Structural Biology of 1 Hexanoyl Sn Glycero 3 Phosphate Interactions with Proteins
Protein-Lysophospholipid Binding Dynamics
The specific recognition of lysophospholipids like 1-Hexanoyl-sn-glycero-3-phosphate by proteins is dictated by the three-dimensional architecture of the protein's binding pocket and the intricate network of interactions formed with the lipid ligand.
Characterization of Lysophospholipid Binding Pockets in Lipocalin-like Proteins (e.g., GrlR)
Lipocalins are a diverse family of proteins known for their ability to bind small hydrophobic molecules. nih.gov A key example of a lipocalin-like protein that interacts with lysophospholipids is GrlR, a regulatory protein involved in the locus of enterocyte effacement (LEE) in pathogenic E. coli. nih.gov Structural analysis of GrlR reveals a classic lipocalin fold, characterized by an eight-stranded anti-parallel β-barrel that creates a deep, hydrophobic binding cavity. nih.gov
This hydrophobic pocket is well-suited to accommodate the acyl chain of lysophospholipids. The structure of GrlR has been determined in a complex with 1-hexyl-sn-glycero-3-phosphocholine (HHGP), a close structural analog of this compound. nih.gov This co-crystal structure provides a detailed view of the binding mode. The hydrophobic cavity of GrlR has a diameter comparable to other well-characterized lipocalins, allowing it to shield the hydrophobic tail of the lipid from the aqueous environment. nih.gov A notable feature of the GrlR binding pocket is an extended loop (L1), which may function as a "plug" to gate access to the binding site. nih.gov
The binding of the lysophospholipid induces conformational changes in the protein, highlighting the dynamic nature of this interaction. The interior of the GrlR β-barrel is lined with hydrophobic residues, creating a favorable environment for the hexanoyl chain of a ligand like this compound. nih.gov
Role of Specific Amino Acid Residues in Binding Affinity and Specificity
The affinity and specificity of the GrlR-lysophospholipid interaction are determined by a precise set of amino acid residues that form direct contacts with the ligand. In the GrlR-HHGP complex, the lipid molecule is stabilized by extensive hydrophobic interactions with approximately 30 non-polar side chains lining the binding cavity. nih.gov
Beyond general hydrophobic interactions, specific polar contacts are crucial for anchoring the headgroup of the lysophospholipid. While the direct interaction of this compound with GrlR has not been structurally characterized, the HHGP complex provides a strong model. The phosphate (B84403) group and the glycerol (B35011) backbone of the bound lipid are positioned to form hydrogen bonds and electrostatic interactions with polar and charged residues at the opening of the binding pocket. For instance, studies on other lysophospholipid-binding proteins, such as the lysophosphatidylserine (B10771985) receptor GPR174, reveal that the phosphate group forms salt bridges with key basic residues like lysine (B10760008) and arginine. nih.gov Similarly, in GrlR, conserved polar residues at the mouth of the β-barrel are likely responsible for coordinating the phosphate headgroup of this compound, contributing significantly to binding affinity and specificity.
| Interacting Residue Type | Location in Binding Pocket | Type of Interaction with Lysophospholipid |
| Hydrophobic Amino Acids | Lining the interior of the β-barrel | Van der Waals forces with the acyl chain |
| Polar/Charged Amino Acids | At the entrance of the binding pocket | Hydrogen bonding and electrostatic interactions with the phosphate and glycerol moieties |
Conformations and Orientations in Biological Contexts
The biological activity of this compound is not only dependent on its direct binding to proteins but also on its behavior within the complex environment of cellular membranes.
Influence on Membrane Protein Integration and Function within Lipid Bilayers
Lysophospholipids, including short-chain species, are known to influence the structure and function of integral membrane proteins. frontiersin.orgnih.gov Their cone-shaped molecular geometry, with a large headgroup and a single acyl chain, can induce curvature stress in the lipid bilayer. This alteration of the membrane's physical properties can, in turn, affect the conformational dynamics and activity of embedded membrane proteins. nih.gov
For example, the activity of the peripheral membrane enzyme sn-glycerol-3-phosphate dehydrogenase from Escherichia coli requires binding to the inner membrane, a process that is facilitated by anionic phospholipids (B1166683). nih.gov The enzyme inserts an amphipathic helix into the acyl-chain region of the membrane, and the presence of lysophospholipids could modulate the efficiency of this insertion and subsequent enzymatic activity. nih.gov While direct experimental evidence for this compound is limited, it is plausible that its incorporation into a membrane bilayer could locally alter membrane fluidity and curvature, thereby influencing the integration, stability, and function of nearby membrane proteins.
Interactions within Lipid Bilayers and Micellar Structures as Model Systems
Due to their amphipathic nature, lysophospholipids like this compound can self-assemble into various structures in aqueous solutions, most notably micelles. nih.gov Micelles are aggregates where the hydrophobic acyl chains are sequestered in the core, and the polar headgroups are exposed to the aqueous environment. The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). nih.govavantiresearch.com
The CMC is a critical parameter that dictates the state of the lysophospholipid in solution and its availability to interact with proteins or membranes. The CMC of lysophosphatidic acids is dependent on factors such as acyl chain length and salt concentration. avantiresearch.com Generally, a shorter acyl chain leads to a higher CMC. For comparison, the CMC values for longer-chain lysophosphatidic acids are in the micromolar to low millimolar range. avantiresearch.com It is expected that this compound, with its C6 acyl chain, would have a significantly higher CMC.
These micellar structures serve as important model systems for studying the interactions of lysophospholipids. The formation of micelles can influence the effective concentration of monomeric lysophospholipid available for binding to proteins. Furthermore, the study of lysophospholipid behavior in mixed micelles with other lipids or detergents provides insights into their partitioning and dynamics within more complex lipid assemblies, mimicking aspects of a biological membrane.
| Lysophosphatidic Acid (1-acyl-sn-glycero-3-phosphate) | Acyl Chain Length | Critical Micelle Concentration (CMC) in water at 25°C (mM) |
| Myristoyl (14:0) | 14 | 1.850 avantiresearch.com |
| Palmitoyl (16:0) | 16 | 0.540 avantiresearch.com |
| Stearoyl (18:0) | 18 | 0.082 avantiresearch.com |
| Oleoyl (18:1) | 18 | 0.346 avantiresearch.com |
Functional Genomics and Proteomics Insights into 1 Hexanoyl Sn Glycero 3 Phosphate Pathways
Transcriptomic Analysis of Genes Encoding Enzymes Involved in 1-Hexanoyl-sn-glycero-3-phosphate Metabolism
Transcriptomic studies provide a broad view of how the expression of genes encoding key metabolic enzymes is regulated in response to various stimuli, thereby influencing the flux through LPA-centric pathways. The enzyme glycerol-3-phosphate acyltransferase (GPAT) is central to this process, and its gene expression is dynamically regulated.
In bovine mammary epithelial cells, the knockout of mitochondrial GPAM led to significant changes in the expression of genes related to lipid metabolism. nih.gov Similarly, studies in peanuts under cold stress revealed that genes for enzymes in the triacylglycerol synthesis pathway, which consumes LPA, were significantly upregulated. frontiersin.org This included two GPAT2 genes, one lysophosphatidyl acyltransferase (LPAAT) gene, and one diacylglycerol acyltransferase (DGAT1) gene, indicating a coordinated transcriptional response to remodel lipid composition. frontiersin.org
Furthermore, the expression of solute carrier proteins, which transport metabolic precursors, is also critical. In hepatocellular carcinoma cells, the knockdown of the glutamine transporter SLC1A5 resulted in a decreased expression of genes related to lipid synthesis and fatty acid elongation. aasld.org In luminal breast cancer, high SLC1A5 mRNA expression is associated with larger tumor size and correlates with the expression of enzymes involved in glutamine metabolism, which can feed into lipid synthesis pathways. nih.gov
The table below summarizes key genes whose expression levels are altered in different models, affecting the metabolic landscape relevant to this compound.
| Gene Symbol | Gene Name | Organism/Cell Line | Experimental Condition | Observed Change in Expression |
| GPAM | Glycerol-3-phosphate acyltransferase mitochondrial | Bovine Mammary Epithelial Cells | CRISPR/Cas9 Knockout | Gene removed |
| ACSL5 | Acyl-CoA synthetase long-chain family member 5 | Bovine Mammary Epithelial Cells | GPAM Knockout | Downregulated nih.gov |
| AGPAT4 | 1-Acylglycerol-3-Phosphate O-Acyltransferase 4 | Bovine Mammary Epithelial Cells | GPAM Knockout | Downregulated nih.gov |
| GPAT2 | Glycerol-3-phosphate acyltransferase 2 | Peanut (Arachis hypogaea) | Cold Stress | Upregulated frontiersin.org |
| LPAAT | Lysophosphatidyl acyltransferase | Peanut (Arachis hypogaea) | Cold Stress | Upregulated frontiersin.org |
| SLC1A5 | Solute Carrier Family 1 Member 5 | Hepatocellular Carcinoma Cells | siRNA Knockdown | Downregulated expression of lipid synthesis genes aasld.org |
Proteomic Identification of Proteins Interacting with this compound
Identifying the proteins that physically interact with LPAs is crucial for understanding their roles beyond being simple metabolic intermediates. Chemical proteomic approaches have been developed to capture and identify LPA-binding proteins on a proteome-wide scale. By using a desthiobiotin-conjugated LPA probe, researchers have successfully identified numerous candidate LPA-binding proteins. nih.govnih.gov
This strategy led to the identification of 86 potential LPA-binding proteins in HEK293T cells. nih.govacs.org Among these, Annexin A5 and Phosphoglycerate kinase 1 were subsequently validated as direct binding partners of LPA. nih.govacs.org Another global proteomics study in prostate cancer cells treated with 18:1-LPA identified several proteins whose expression levels were altered, including an upregulation of Cysteine-rich angiogenic factor 61 (CCN1), Metastasis-associated in colon cancer protein 1 (MACC1), and Thrombospondin-1 (TSP1). mdpi.com
In a different context, the glutamine transporter SLC1A5 has been shown to directly bind to lipid synthesis enzymes that are involved in fatty acid elongation, providing a physical link between amino acid transport and lipid metabolism. aasld.org These findings reveal a complex interactome for LPAs, implicating them in diverse cellular processes through direct protein binding.
The table below lists some of the proteins identified as interacting with or being regulated by LPA.
| Protein Name | Gene Symbol | Method of Identification | Cell Line |
| Annexin A5 | ANXA5 | Chemical Proteomic Profiling / ITC Validation | HEK293T |
| Phosphoglycerate kinase 1 | PGK1 | Chemical Proteomic Profiling / ITC Validation | HEK293T |
| Cysteine-rich angiogenic factor 61 | CCN1 | Global Proteomics (LPA Treatment) | PC-3 (Prostate Cancer) |
| Metastasis-associated in colon cancer protein 1 | MACC1 | Global Proteomics (LPA Treatment) | PC-3 (Prostate Cancer) |
| Thrombospondin-1 | THBS1 | Global Proteomics (LPA Treatment) | PC-3 (Prostate Cancer) |
| Thioredoxin interacting protein | TXNIP | Global Proteomics (LPA Treatment) | PC-3 (Prostate Cancer) |
| Lipid Synthesis Enzymes | Various | Co-Immunoprecipitation | Hepatocellular Carcinoma |
Genetic Perturbation Studies (e.g., Gene Knockout/Knockdown) for Functional Elucidation of Associated Enzymes (e.g., Slc1)
Altering the expression of genes encoding key enzymes and transporters through techniques like gene knockout or knockdown provides direct evidence of their function in specific pathways.
Studies on GPAT genes have been particularly revealing. The knockout of mitochondrial GPAT (mtGPAT) in mice unexpectedly revealed the presence of a second, novel mitochondrial isoenzyme, mtGPAT2, highlighting the complexity and redundancy in glycerolipid synthesis pathways. nih.gov In plants, the heterogeneous expression of PfGPAT9 from Perilla frutescens in tobacco significantly increased the total oil and unsaturated fatty acid content in both seeds and leaves, demonstrating its crucial role in storage oil biosynthesis. mdpi.comnih.gov
The SLC1 gene family, which includes the glutamate (B1630785) and neutral amino acid transporters, has also been a focus of functional studies. nih.gov Specifically, perturbing SLC1A5 has profound effects on cell behavior. Knockdown of SLC1A5 in luminal breast cancer cells and glioma cells led to a significant reduction in cell proliferation. nih.govnih.gov Further investigation in glioma cells showed that SLC1A5 knockdown promotes ferroptosis, a form of regulated cell death dependent on iron and lipid peroxidation, by downregulating the antioxidant enzyme GPX4. nih.gov These studies establish SLC1A5 not only as a transporter but as a key regulator of cell proliferation and survival through its influence on metabolic pathways, including those that intersect with lipid metabolism. nih.govnih.gov
The following table summarizes the findings from key genetic perturbation studies.
| Gene Perturbed | Perturbation Type | Model System | Key Functional Outcome |
| mtGPAT | Gene Knockout | Mouse | Revealed the existence of a novel isoenzyme, mtGPAT2 nih.gov |
| PfGPAT9 | Heterogeneous Overexpression | Tobacco (Nicotiana tabacum) | Increased total oil and unsaturated fatty acid levels nih.gov |
| GPAM | CRISPR/Cas9 Knockout | Bovine Mammary Epithelial Cells | Altered expression of lipid metabolism genes; provided a tool for studying gene functions nih.gov |
| SLC1A5 | siRNA Knockdown | Luminal Breast Cancer Cells (ZR-75-1) | Reduced cell proliferation and glutamine uptake nih.gov |
| SLC1A5 | siRNA Knockdown | Glioma Cells (U251, U118) | Inhibited cell proliferation and migration; promoted ferroptosis nih.gov |
Future Directions in 1 Hexanoyl Sn Glycero 3 Phosphate Research
Elucidating Novel Enzymatic Pathways and Regulatory Mechanisms for Lysophospholipid Homeostasis
The cellular and extracellular concentrations of lysophospholipids are tightly controlled by a complex interplay of synthesizing and degrading enzymes. A critical future direction is the continued discovery and characterization of the enzymatic pathways that govern lysophospholipid homeostasis. Lysophosphatidic acid (LPA), the class to which 1-Hexanoyl-sn-glycero-3-phosphate belongs, is produced through several key pathways. A major route for extracellular LPA production involves the enzyme autotaxin (ATX), a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (B164491) (LPC) and other lysophospholipids to generate LPA. nih.govresearchgate.netrochester.edu ATX is recognized as the primary source of extracellular LPA, and its inhibition can decrease plasma LPA levels by over 50%. nih.gov Another significant pathway involves the action of phospholipases, such as phospholipase A1 (PLA1) or A2 (PLA2), which remove a fatty acid from membrane phospholipids (B1166683) to create a lysophospholipid intermediate that can then be acted upon by ATX. nih.govresearchgate.net
Conversely, the degradation and metabolic conversion of LPA are equally important for maintaining homeostasis. Enzymes such as lipid phosphate (B84403) phosphatases (LPPs) hydrolyze LPA into monoacylglycerol, terminating its signaling activity. researchgate.netnih.gov Additionally, lysophospholipases like LYPLA1 and LYPLA2 play crucial roles by removing the acyl chain from various lysophospholipid species, thereby modulating their signaling effects. nih.gov Research shows that LYPLA1 and LYPLA2 can compensate for each other to maintain lipid balance, but the deletion of both leads to a dramatic increase in LPL levels. nih.gov
Future research will likely focus on:
Identifying novel phospholipases and acyltransferases involved in the "Lands cycle," a critical remodeling pathway for phospholipids. nih.gov
Understanding the tissue-specific expression and regulation of these enzymes, as inflammatory signals can up-regulate ATX expression in tissues where it is not normally abundant. rochester.edu
Exploring the substrate specificity of these enzymes in greater detail, particularly for less common LPA species like this compound.
Characterizing the intracellular production pathways, such as the conversion of phosphatidic acid to LPA by specific phospholipases, which contribute to the intracellular pool of LPA that serves as a precursor for more complex lipids. mdpi.comnih.gov
| Enzyme Family | Key Enzymes | Primary Role in LPA Homeostasis | Source(s) |
| Phospholipase A | PLA1, PLA2 | Generation of lysophospholipid precursors (e.g., LPC) from phospholipids. | nih.govresearchgate.net |
| Lysophospholipase D | Autotaxin (ATX/ENPP2) | Major producer of extracellular LPA from LPC and other LPLs. | nih.govresearchgate.netmdpi.com |
| Lysophospholipase | LYPLA1, LYPLA2 | Degradation of LPLs by removing the acyl chain, terminating signaling. | nih.govresearchgate.net |
| Lipid Phosphate Phosphatase | LPPs (e.g., LPP1) | Degradation of extracellular LPA to monoacylglycerol. | researchgate.netnih.gov |
Advanced Mechanistic Characterization of this compound Receptor Interactions
This compound exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs). To date, six LPA receptors have been identified (LPA₁–LPA₆), which are critical targets for future mechanistic studies. nih.govmdpi.com These receptors are divided into two families: the endothelial differentiation gene (EDG) family (LPA₁, LPA₂, LPA₃) and a non-EDG family (LPA₄, LPA₅, LPA₆) that is more closely related to purinergic receptors. nih.govnih.govmdpi.com A key area of future research involves using advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to resolve the high-resolution structures of these receptors in complex with various ligands, including specific acyl chain variants like this compound.
Recent cryo-EM studies of the LPA₁-Gᵢ complex have already provided significant insights into agonist binding and receptor activation. nih.govnih.govnih.gov These studies reveal how the ligand's phosphate group is recognized by specific positively charged residues and how the acyl chain settles into a hydrophobic pocket, leading to conformational changes in the transmembrane helices that trigger G protein coupling and activation. nih.govnih.gov
Future investigations will aim to:
Determine the structures of all six LPA receptors to understand the basis for ligand specificity, including how different acyl chain lengths and saturation levels (as in this compound) are accommodated.
Elucidate the precise mechanisms of G protein coupling. LPA receptors are known to be promiscuous, coupling with multiple G protein families (Gαi/o, Gαq/11, Gα₁₂/₁₃, and Gαₛ) to activate a diverse range of downstream signaling pathways, including those involving Rho, PLC, PI3K, and adenylyl cyclase. nih.govnih.govmdpi.comjcancer.org
Characterize receptor heteromerization, where LPA receptors may form complexes with other GPCRs, potentially altering their signaling output. researchgate.net
Identify allosteric binding sites and modulators that could offer more specific therapeutic targeting than agonists or antagonists that bind to the highly conserved orthosteric pocket. rmit.edu.vncancer.gov
| LPA Receptor | Family | Known G Protein Coupling | Source(s) |
| LPA₁ | EDG | Gαi/o, Gαq/11, Gα₁₂/₁₃ | nih.govresearchgate.net |
| LPA₂ | EDG | Gαi/o, Gαq/11, Gα₁₂/₁₃ | mdpi.com |
| LPA₃ | EDG | Gαi/o, Gαq/11 | nih.govresearchgate.net |
| LPA₄ | non-EDG | Gαi/o, Gαq/11, Gα₁₂/₁₃, Gαₛ | nih.gov |
| LPA₅ | non-EDG | Gα₁₂/₁₃, Gαq, Gαᵢ | nih.gov |
| LPA₆ | non-EDG | Gα₁₂/₁₃, Gαₛ, Gαq | nih.gov |
Development of Targeted Probes for In Situ Lysophospholipid Imaging and Perturbation
A significant challenge in understanding lysophospholipid biology is the ability to visualize and quantify these molecules within their native cellular and tissue environments. Future research will heavily invest in the development of sophisticated probes and imaging techniques for the in situ detection of LPLs like this compound. These tools are essential for mapping the precise spatiotemporal dynamics of LPL signaling. nih.gov
One of the most powerful emerging techniques is imaging mass spectrometry (IMS), particularly matrix-assisted laser desorption/ionization (MALDI-IMS). nih.govnih.gov MALDI-IMS is a label-free method that allows for the simultaneous visualization of the distribution of hundreds of different lipids, including various lysophosphatidylcholines (LPCs) and other LPLs, directly in tissue sections. nih.govnih.govmaastrichtuniversity.nl This has been used to reveal the accumulation of LPCs in injured ischemic brain tissue, for instance. researchgate.net Advances in IMS technology, such as those improving mass resolution (e.g., Fourier transform ion cyclotron resonance, FTICR) and spatial resolution, will provide increasingly detailed maps of LPL metabolism. nih.govnih.gov
Key future developments in this area will include:
Higher Resolution Mass Spectrometry Imaging: Pushing the spatial resolution of techniques like MALDI-IMS and DESI-MSI to the subcellular level to pinpoint LPL generation and signaling at specific membranes or organelles. maastrichtuniversity.nlnii.ac.jp
Quantitative IMS: Developing more robust methods for the absolute quantification of LPL species within tissue pixels, moving beyond relative abundance measurements. nih.gov
Genetically Encoded Sensors: Creating fluorescent or bioluminescent protein-based sensors that can specifically bind to LPA or other LPLs. These tools would enable real-time imaging of LPL dynamics in living cells, analogous to sensors developed for other signaling lipids.
Chemical Probes: Synthesizing novel chemical probes, such as fluorogenic or photo-activatable LPL analogs, that can be used to track lipid trafficking and to perturb signaling pathways with high temporal and spatial control.
Integration of Multi-Omics Data for a Systems-Level Understanding of Lysophospholipid Biology
To fully comprehend the role of this compound and the broader lysophospholipid network, it is essential to move beyond single-pathway analyses and embrace a systems-level perspective. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and lipidomics—is a critical future direction that promises to unravel the complex interplay between lipids, genes, and proteins. nih.govfrontiersin.orgmdpi.com
Lipidomics, the large-scale study of cellular lipids, provides a direct snapshot of the molecules involved in signaling and metabolism. biotech-pack.com When combined with proteomics, it can reveal how changes in the lipidome correlate with protein expression levels, particularly the enzymes involved in lipid metabolism or the protein effectors of lipid signaling. nih.govbiotech-pack.com Integrating genomic data, such as from genome-wide association studies (GWAS), can then link specific genetic variants to alterations in lipid profiles and disease susceptibility. nih.gov
The development of sophisticated computational tools and network models is central to this effort. Researchers are creating comprehensive protein-lipid and lipid-metabolite-protein interactome maps to visualize and analyze these complex relationships. mdpi.comresearchgate.netnih.gov These networks provide a framework for:
Hypothesis Generation: Identifying novel connections between specific lipids and cellular processes or diseases. mdpi.comresearchgate.net
Biomarker Discovery: Pinpointing lipids and associated proteins that serve as robust biomarkers for disease diagnosis or progression. nih.govmdpi.com
Functional Analysis: Understanding how perturbations in one omics layer (e.g., a gene mutation) cascade through the network to affect the lipidome and ultimately cellular function. mdpi.com
Future research will focus on refining these integrative models by incorporating more diverse datasets and improving the analytical methods used to find meaningful correlations. nih.gov This systems-level approach will be indispensable for translating basic discoveries in lysophospholipid biology into a deeper understanding of health and disease. frontiersin.orgmdpi.com
Q & A
Basic: What are the recommended methods for synthesizing and purifying 1-Hexanoyl-sn-glycero-3-phosphate in laboratory settings?
Methodological Answer:
Synthesis typically involves enzymatic or chemical acylation of sn-glycero-3-phosphate using hexanoyl-CoA or activated hexanoic acid derivatives under controlled pH and temperature. Purification is achieved via lipid extraction protocols such as the Bligh-Dyer method, which uses chloroform-methanol-water mixtures to isolate lipids from aqueous phases . Further purification can employ silica gel chromatography with gradients of chloroform/methanol/ammonium hydroxide. Purity should be verified using TLC (Rf comparison to standards) and quantified via phosphate assays .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: - and -NMR confirm acyl chain position, glycerol backbone stereochemistry, and phosphate group integrity. For example, the -NMR peak for the phosphate group typically appears at ~0 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF identifies the molecular ion ([M-H]) and fragmentation patterns to validate the acyl chain and glycerol-phosphate linkage.
- TLC/HPLC: Compare retention factors (Rf) or retention times against authenticated standards using silica gel plates (chloroform/methanol/water, 65:25:4) or reverse-phase HPLC .
Advanced: How does the acyl chain length (e.g., C6 vs. C18) in 1-acylglycerol-3-phosphates influence their biological activity in membrane dynamics assays?
Methodological Answer:
Shorter chains (e.g., C6) increase solubility and diffusion rates in aqueous environments but reduce membrane integration stability compared to longer chains (e.g., C18). Experimental designs should include:
- Bilayer Fluidity Assays: Use fluorescence anisotropy with probes like DPH to measure membrane rigidity.
- Surface Plasmon Resonance (SPR): Quantify binding kinetics to lipid receptors (e.g., LPA receptors) to correlate chain length with affinity .
- Molecular Dynamics Simulations: Model interactions with lipid bilayers to predict insertion energetics and lateral pressure profiles .
Advanced: How can researchers address contradictions in reported bioactivity data for this compound across cell-based studies?
Methodological Answer:
Discrepancies often arise from:
- Concentration Gradients: Dose-response curves (e.g., 1–100 µM) should be established to identify threshold effects, as seen in IL-1β modulation studies .
- Cell-Type Specificity: Validate receptor expression profiles (e.g., LPAR1 vs. LPAR3) via qPCR or Western blot before functional assays.
- Solvent Artifacts: Use lipid-free carriers (e.g., fatty acid-free BSA) to avoid solvent-induced aggregation. Include vehicle controls in all experiments .
Basic: What storage conditions are optimal for maintaining this compound stability?
Methodological Answer:
- Short-Term: Store in chloroform/methanol (2:1) at -20°C under argon to prevent oxidation.
- Long-Term: Lyophilize and store at -80°C in amber vials. Stability should be monitored via periodic LC-MS to detect hydrolysis or acyl migration .
Advanced: What experimental strategies can elucidate the signaling pathways modulated by this compound?
Methodological Answer:
- Pharmacological Inhibition: Use receptor-specific antagonists (e.g., Ki16425 for LPAR1/3) to isolate pathway contributions in calcium flux or ERK phosphorylation assays .
- Lipidomics Profiling: Employ LC-MS/MS to track downstream metabolites (e.g., arachidonic acid) and identify crosstalk with eicosanoid pathways .
- CRISPR Knockouts: Generate LPAR-null cell lines to confirm receptor dependency in migration/proliferation assays .
Basic: How can researchers quantify this compound in complex biological matrices?
Methodological Answer:
- Extraction: Use a modified Bligh-Dyer method with acidic buffers (0.1% formic acid) to improve lipid recovery .
- Quantitation: Employ isotope dilution MS with -labeled internal standards. Calibration curves should span 0.1–100 ng/mL to ensure linearity .
Advanced: What role does stereochemistry (sn-1 vs. sn-2 acyl positioning) play in the biological function of this compound?
Methodological Answer:
Stereochemistry dictates receptor binding specificity. Experimental approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
